3-(Thiophen-2-yl)isoxazol-5-amine
Overview
Description
The compound 3-(Thiophen-2-yl)isoxazol-5-amine is a heterocyclic molecule that contains both thiophene and isoxazole rings. Although the provided papers do not directly discuss this compound, they do provide insights into the structural and chemical properties of related heterocyclic compounds, which can be useful in understanding the behavior and characteristics of 3-(Thiophen-2-yl)isoxazol-5-amine.
Synthesis Analysis
The synthesis of heterocyclic compounds similar to 3-(Thiophen-2-yl)isoxazol-5-amine often involves multi-step reactions that may include cyclization, substitution, and condensation processes. For instance, the synthesis of 5-methyl-2-[2-methyl/phenylimino-3-(3-methyl-5-styryl-isoxazol-4-yl)-2,3-dihydro-thiazole-4-carbonyl]-2,4-dihydropyrazol-3-ones involves the reaction of isoxazolyl thioureas with ethyl bromopyruvate, followed by treatment with hydrazine hydrate and further cyclocondensation . These methods could potentially be adapted for the synthesis of 3-(Thiophen-2-yl)isoxazol-5-amine.
Molecular Structure Analysis
The molecular structure of heterocyclic amines is often elucidated using spectroscopic methods such as NMR and X-ray crystallography. For example, the structure of N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl) amine was determined using NMR spectroscopy and X-ray diffraction, revealing the existence of the compound in the egzo-amino tautomeric form in the solid state . Similar techniques could be employed to analyze the molecular structure of 3-(Thiophen-2-yl)isoxazol-5-amine.
Chemical Reactions Analysis
Heterocyclic amines like 3-(Thiophen-2-yl)isoxazol-5-amine can undergo various chemical reactions, including tautomerism, as seen in the study of 2N-(3-phenyl-allyl-)(5-phenyl-[1,3,4] thiadiazol-2-yl) amine, where a variety of structural forms were observed in solution . Additionally, the reactivity of such compounds can lead to the formation of metal complexes, as demonstrated by the synthesis of metal complexes of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic amines are influenced by their molecular structure. For example, the crystal and molecular structure of 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one was determined to establish the predominant tautomeric form and to understand the intermolecular interactions within the crystal lattice . These properties, including solubility, melting point, and stability, can be crucial for the practical applications of compounds like 3-(Thiophen-2-yl)isoxazol-5-amine.
Scientific Research Applications
Anticancer Applications
A study by Yakantham, Sreenivasulu, and Raju (2019) demonstrated the synthesis of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-tri-methylphenyl)thiazol-4-amine derivatives, showcasing their potential anticancer activity against various human cancer cell lines including breast, lung, prostate, and more. These findings indicate the relevance of such compounds in cancer research and therapy (Yakantham, Sreenivasulu, & Raju, 2019).
Photoinitiator Applications
Zhang et al. (2015) developed star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives as photoinitiators for radical and cationic polymerizations under near-UV and visible light-emitting diodes (LEDs). These derivatives demonstrated excellent photoinitiating abilities for the polymerization of epoxides or (meth)acrylates under air, suggesting significant applications in materials science and engineering (Zhang et al., 2015).
Structural and Docking Studies
Kumar et al. (2014) conducted a comprehensive study on a novel 3,4-dimethyl-N-((thiophen-2-yl)methylene)isoxazol-5-amine Schiff base. This research included spectroscopic and crystallographic analysis, as well as docking studies to investigate its ability to stabilize DNA-Topoisomerase I, highlighting its potential in the field of biochemistry and pharmacology (Kumar et al., 2014).
Future Directions
Isoxazoles, including 3-(Thiophen-2-yl)isoxazol-5-amine, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . They are being actively researched in medicinal chemistry, with a focus on discovering new multi-component reactions or fully exploiting known ones .
properties
IUPAC Name |
3-thiophen-2-yl-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c8-7-4-5(9-10-7)6-2-1-3-11-6/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTCNNQAVDHZHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-2-yl)isoxazol-5-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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